

# Commercial Availability of 3-(Hydroxymethyl)azetidine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Azetidinemethanol hydrochloride

Cat. No.: B1292702

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 3-(hydroxymethyl)azetidine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting DNA repair pathways.

## Commercial Availability

3-(Hydroxymethyl)azetidine hydrochloride (CAS No: 189960-58-3) is available from various chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of representative commercial data for this compound and its derivatives.

Supplier	Product Name	CAS Number	Purity	Quantity	Price (USD)
Aspira Chemical	3-(Hydroxymethyl)azetidine hydrochloride	928038-44-2	96%	-	Email for quote
BLD Pharm	3-(hydroxymethyl)azetidine-3-carbonitrile	1554429-44-5	-	-	Inquire
BLD Pharm	3-(hydroxymethyl)azetidine-3-carbonitrile hydrochloride	1820684-49-8	-	-	Inquire
Capot Chemical	benzyl 3-(hydroxymethyl)azetidine-1-carboxylate	618446-42-7	-	-	Inquire
Knight Chemicals	tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate	-	>95%	1 g	\$432.00
AChemBlock	3-(Trifluoromethoxy)azetidine hydrochloride	1803590-72-8	97%	-	Inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Synthesis Protocols

The synthesis of 3-(hydroxymethyl)azetidine hydrochloride can be achieved through various routes. A common strategy involves the cyclization of an appropriate precursor followed by deprotection. Below is a representative synthetic protocol adapted from literature for the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, which can be modified for the target molecule.<sup>[1]</sup>

### Example Synthesis of 3-Hydroxyazetidine Hydrochloride<sup>[1]</sup>

- **Step 1: Ring Opening of Epichlorohydrin.** Benzylamine is dissolved in water and cooled. Epichlorohydrin is slowly added to the solution, and the reaction is maintained at a low temperature for 12 hours. The intermediate product is obtained after filtration and washing.
- **Step 2: Cyclization.** The intermediate from Step 1 is treated with an acid-binding agent, such as sodium carbonate, to facilitate ring closure to form 1-benzyl-3-hydroxyazetidine.
- **Step 3: Deprotection.** The 1-benzyl-3-hydroxyazetidine is dissolved in methanol, and a solution of hydrochloric acid is added, followed by palladium on carbon (Pd/C). The mixture is subjected to hydrogenation to remove the benzyl protecting group, yielding 3-hydroxyazetidine hydrochloride. The final product is isolated by filtration and crystallization.

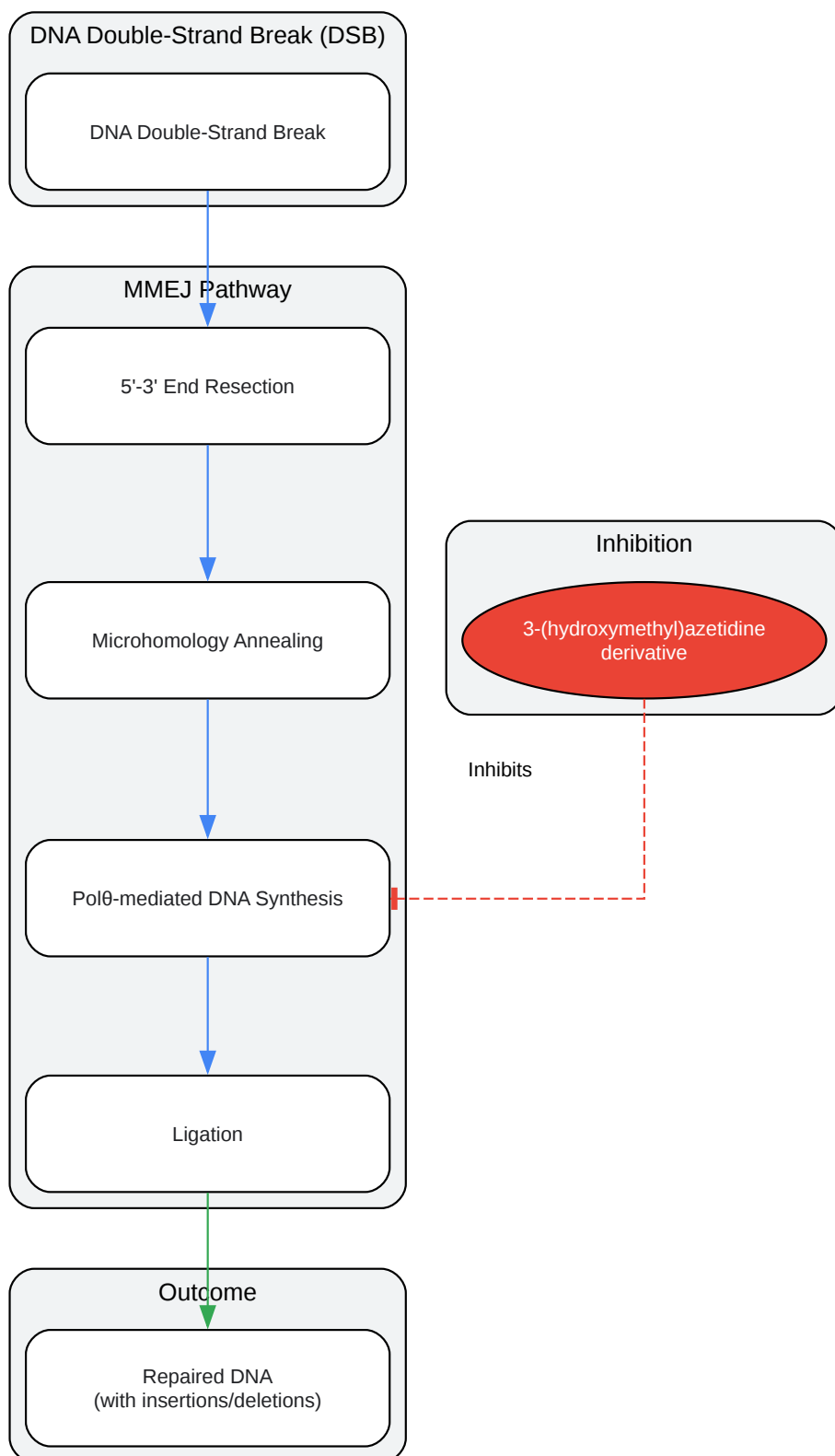
A similar multi-step synthesis can be envisioned for 3-(hydroxymethyl)azetidine, likely starting from a different epoxide precursor or employing a strategy involving the reduction of a carboxylic acid or ester at the 3-position of the azetidine ring.<sup>[2]</sup>

## Application in Drug Discovery: Inhibition of Polymerase Theta (Polθ)

Azetidine scaffolds are increasingly recognized for their potential in drug discovery.<sup>[3]</sup> Notably, derivatives of 3-hydroxymethyl-azetidine have emerged as potent inhibitors of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.<sup>[4][5]</sup>

## The Role of Polymerase Theta in DNA Repair

Polθ is an attractive target in oncology, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[5] These cancer cells become reliant on the error-prone MMEJ pathway for survival, making them susceptible to Polθ inhibitors. The inhibition of Polθ leads to an accumulation of DNA damage, ultimately triggering cell death in these cancer cells.[6]

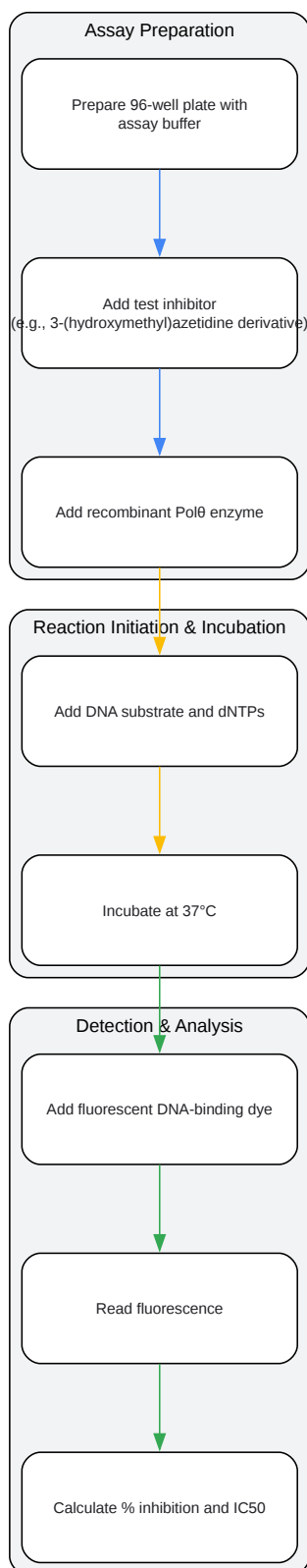


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Caption: Microhomology-Mediated End Joining (MMEJ) Pathway and Inhibition by 3-(hydroxymethyl)azetidine derivatives.

## Experimental Workflow: Polymerase Theta Inhibition Assay

The inhibitory activity of compounds like 3-(hydroxymethyl)azetidine hydrochloride derivatives against Polθ can be assessed using various biochemical assays. A common method is a fluorescence-based primer extension assay.



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Caption: Experimental workflow for a Polymerase Theta (Polθ) inhibitor screening assay.

Detailed Protocol for Polymerase Theta Inhibition Assay (Adapted from commercially available assay kits)[7]

- Assay Preparation:
  - Prepare a 96-well plate with 1x Assay Buffer.
  - Prepare serial dilutions of the test inhibitor (e.g., a 3-(hydroxymethyl)azetidine derivative) in assay buffer. Add the diluted inhibitor to the designated wells.
  - Add a solution of recombinant human Polθ enzyme to all wells except the negative control.
  - Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
- Reaction Initiation and Incubation:
  - To initiate the polymerase reaction, add a mixture of the DNA substrate (a single-stranded DNA template with a primer) and dNTPs to all wells.
  - Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
- Detection and Analysis:
  - Stop the reaction and add a fluorescent dye that specifically binds to double-stranded DNA (dsDNA). The amount of dsDNA produced is directly proportional to the Polθ activity.
  - Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
  - The percentage of inhibition is calculated by comparing the fluorescence signal in the inhibitor-treated wells to the positive control (enzyme without inhibitor). The IC<sub>50</sub> value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined from a dose-response curve.

This technical guide provides a foundational understanding of the commercial landscape, synthesis, and a key application of 3-(hydroxymethyl)azetidine hydrochloride for professionals



in the field of drug discovery and development. The unique structural features of the azetidine ring, combined with its demonstrated activity as a Polθ inhibitor, highlight its potential for the development of targeted cancer therapies.

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